

Prosetin Preclinical Profile: A Technical Guide

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Compound of Interest

Compound Name: *Prosetin*
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Abstract

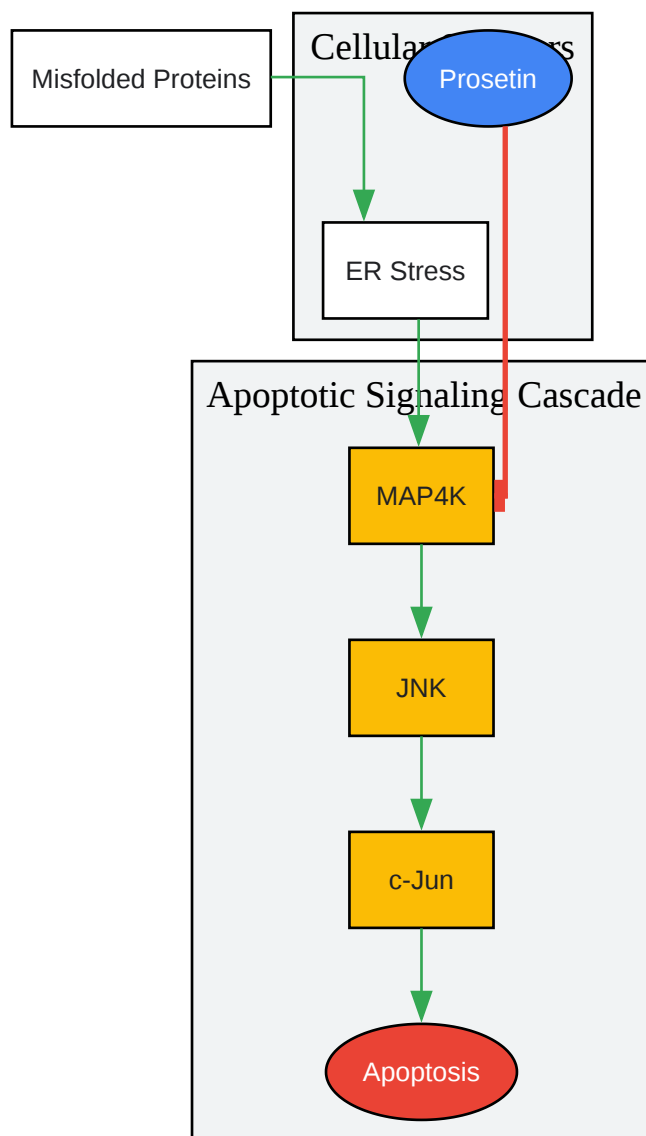
Prosetin is an investigational, orally bioavailable, and brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K). Preclinical data have demonstrated its potential as a neuroprotective agent, particularly in the context of amyotrophic lateral sclerosis (ALS). Developed through a collaboration between Project ALS and researchers at Columbia University, **Prosetin** has shown efficacy in multiple laboratory models of ALS by mitigating endoplasmic reticulum (ER) stress- and neuroinflammation-mediated motor neuron loss.[1][2] This technical guide provides a comprehensive overview of the core preclinical data and studies that form the scientific basis for the clinical development of **Prosetin**.

Mechanism of Action: MAP4K Inhibition

Prosetin exerts its neuroprotective effects through the potent and selective inhibition of the MAP4K family of serine/threonine kinases.[3][4] In the context of neurodegenerative diseases like ALS, cellular stressors such as the accumulation of misfolded proteins can lead to ER stress. This, in turn, activates a signaling cascade that includes MAP4Ks.[3][5] Activated MAP4Ks phosphorylate downstream targets, including c-Jun N-terminal kinase (JNK), which

subsequently activates the transcription factor c-Jun.[6] This signaling pathway is implicated in promoting apoptosis and neuroinflammation.[6][7] **Prosetin**, by inhibiting MAP4K, effectively blocks this pro-apoptotic and pro-inflammatory cascade, thereby promoting motor neuron survival.[6]

Signaling Pathway Diagram



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Prosetin's inhibition of the MAP4K-mediated apoptotic pathway.

In Vitro Efficacy

The neuroprotective potential of **Prosetin** was evaluated in in vitro models of motor neuron degeneration.

Kinase Inhibition Profile

Prosetin (also referred to as Prostetin/12k in developmental literature) demonstrates potent inhibition of key members of the MAP4K family. The half-maximal inhibitory concentrations (IC50) were determined using cell-free radiolabeled ATP assays.[3]

Kinase Target	Prosetin (Prostetin/12k) IC50 (nM)	Reference Compound (URMC-099) IC50 (nM)
HGK (MAP4K4)	0.30	5.93
MLK1	44.7	Not Reported
MLK3	23.70	18.60

Data sourced from Bos et al.,
2019, Cell Chemical Biology.[3]

Motor Neuron Survival Assay

Prosetin's ability to rescue motor neurons from ER stress-induced death was quantified. The half-maximal effective concentration (EC50) for neuroprotection was determined in a motor neuron survival assay.[4]

Assay	Prosetin (Famlasertib) EC50 (µM)
Motor Neuron Survival (Cyclopiazonic Acid-induced neurodegeneration)	0.1
TNFα Secretion Inhibition (LPS-stimulated microglia)	~0.47

Data sourced from MedchemExpress, citing Bos et al., 2019.[4]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that **Prosetin** is orally bioavailable and penetrates the blood-brain barrier.

Murine Pharmacokinetic Parameters

Following administration in mice, **Prosetin** exhibited favorable pharmacokinetic properties, including a significant increase in the area under the curve (AUC) and improved brain-to-plasma ratios compared to earlier compounds.[4]

Administration Route	Key Finding
Intraperitoneal (IP) and Oral Gavage (OG)	Greatly increased Area Under the Curve (AUC) compared to earlier compounds.
Oral Bioavailability (%F)	73%

Data for Famlasertib (Prosetin/12k) in mice at a dose of 10 mg/kg. Sourced from MedchemExpress.[4]

In Vivo Efficacy in ALS Animal Models

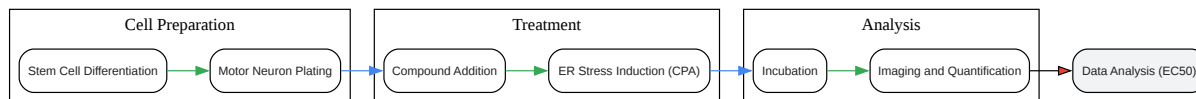
Prosetin has been evaluated in animal models of ALS, where it has shown to improve disease-related phenotypes.

While specific quantitative data on survival extension or motor function improvement from the preclinical studies in SOD1G93A mice are not detailed in the provided search results, it is consistently reported that **Prosetin** was tested in these models with positive outcomes. The studies confirmed the safety and efficacy of **Prosetin** in these in vivo models.

Experimental Protocols

Motor Neuron Survival Assay

This assay was developed to identify compounds that protect motor neurons from ER stress-induced death.



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Workflow for the motor neuron survival assay.

- Cell Culture: Mouse embryonic stem cells are differentiated into motor neurons.[3]
- Plating: Differentiated motor neurons are plated in 96-well plates.[3]
- Compound Application: **Prosetin** and other test compounds are added to the wells at various concentrations.[2]
- Stress Induction: ER stress is induced by adding cyclopiazonic acid (CPA), an inhibitor of the sarcoendoplasmic reticulum-associated calcium ATPase (SERCA).[2]
- Incubation: The cells are incubated for a defined period to allow for the induction of apoptosis in stressed motor neurons.
- Quantification: The number of surviving motor neurons is quantified, often through automated imaging and cell counting.[2]
- Data Analysis: The EC50 value is calculated from the dose-response curve of motor neuron survival versus compound concentration.

In Vivo Efficacy in SOD1G93A Mouse Model

This model is a widely used transgenic mouse model that expresses a mutant human SOD1 gene, leading to an ALS-like phenotype.

- Animal Model: SOD1G93A transgenic mice are used. These mice develop progressive motor neuron degeneration and paralysis.[8][9][10]

- Treatment Administration: **Prosetin** is administered to the mice, typically via oral gavage, starting at a presymptomatic or early symptomatic stage.[4]
- Monitoring: Mice are monitored for disease onset, progression of motor deficits (e.g., using rotarod tests), weight loss, and overall survival.[8]
- Histopathological Analysis: At the end of the study, spinal cord and brain tissues are collected for histological analysis to assess motor neuron survival and markers of neuroinflammation.

Conclusion

The preclinical data for **Prosetin** provide a strong rationale for its development as a therapeutic for ALS. Its well-defined mechanism of action, potent in vitro neuroprotective effects, favorable pharmacokinetic profile, and positive outcomes in animal models of ALS underscore its potential to address the significant unmet medical need in this devastating neurodegenerative disease. The ongoing Phase 1 clinical trials will provide further insight into the safety, tolerability, and pharmacokinetics of **Prosetin** in humans.[5]

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